![molecular formula C18H19NO B5696820 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)
4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide
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Overview
Description
4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide, also known as JNJ-31020028, is a small molecule drug that has been developed by Janssen Pharmaceuticals. It is a potent and selective antagonist of the orexin 2 receptor, which is involved in the regulation of sleep and wakefulness.
Scientific Research Applications
4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide has been primarily studied for its potential as a treatment for sleep disorders, such as insomnia and narcolepsy. It has also been investigated for its effects on drug addiction, anxiety, and depression. In preclinical studies, 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide has been shown to increase sleep time and decrease wakefulness in rats. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. These findings suggest that 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide may have therapeutic potential for the treatment of sleep disorders and drug addiction.
Mechanism of Action
4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide is a selective antagonist of the orexin 2 receptor, which is primarily expressed in the brain regions involved in the regulation of sleep and wakefulness. Orexin neurons promote wakefulness by stimulating the release of neurotransmitters such as norepinephrine and dopamine. By blocking the orexin 2 receptor, 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide reduces the activity of these neurons and promotes sleep.
Biochemical and Physiological Effects
4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide has been shown to increase sleep time and decrease wakefulness in rats. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. In addition, 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide has been shown to have anxiolytic and antidepressant effects in animal models. These findings suggest that 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide may have therapeutic potential for the treatment of sleep disorders, drug addiction, anxiety, and depression.
Advantages and Limitations for Lab Experiments
One advantage of 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide is its selectivity for the orexin 2 receptor, which reduces the risk of off-target effects. However, its low yield in the synthesis process may limit its use in large-scale experiments. In addition, the high cost of 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide may also limit its use in some research studies.
Future Directions
For research on 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide include investigating its potential as a treatment for sleep disorders, drug addiction, anxiety, and depression in humans. In addition, further studies are needed to understand the long-term effects of 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide on sleep and wakefulness. Finally, the development of more efficient and cost-effective synthesis methods for 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide may increase its accessibility for research purposes.
Conclusion
In conclusion, 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide is a small molecule drug that has been developed as a selective antagonist of the orexin 2 receptor. It has shown potential as a treatment for sleep disorders, drug addiction, anxiety, and depression in preclinical studies. However, further research is needed to understand its long-term effects and to develop more efficient and cost-effective synthesis methods.
Synthesis Methods
The synthesis of 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 2-(1-methylcyclopropyl)aniline to form 4-methyl-N-(2-(1-methylcyclopropyl)phenyl)benzamide. This intermediate is then reacted with dimethylsulfoxonium methylide to produce 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide. The overall yield of the synthesis is approximately 8%.
properties
IUPAC Name |
4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-7-9-14(10-8-13)17(20)19-16-6-4-3-5-15(16)18(2)11-12-18/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEPRWLSFPKIPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide |
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